N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-36-20-11-9-19(10-12-20)31-24-21(23(28-31)25(34)27-16-32)13-15-30(26(24)35)18-7-5-17(6-8-18)29-14-3-2-4-22(29)33/h5-12,16H,2-4,13-15H2,1H3,(H,27,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFWRVOUFGSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351611-14-7 | |
| Record name | N-Formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKP3QCA32R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
N-Formyl Apixaban primarily targets Factor Xa (FXa), a key enzyme in the coagulation cascade. FXa plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation.
Mode of Action
N-Formyl Apixaban acts as a direct and highly selective inhibitor of both free and bound forms of FXa. It also inhibits prothrombinase, independent of antithrombin III. By inhibiting FXa, N-Formyl Apixaban prevents the formation of a thrombus.
Biochemical Pathways
The primary biochemical pathway affected by N-Formyl Apixaban is the coagulation cascade. By inhibiting FXa, N-Formyl Apixaban disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.
Pharmacokinetics
N-Formyl Apixaban has an absolute oral bioavailability of approximately 50%. It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration. The half-life of N-Formyl Apixaban is approximately 12 hours. Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total N-Formyl Apixaban clearance occurring via renal excretion.
Result of Action
The primary molecular and cellular effect of N-Formyl Apixaban’s action is the prevention of thrombus formation. By inhibiting FXa, N-Formyl Apixaban disrupts the coagulation cascade, thereby preventing the formation of fibrin clots.
Biological Activity
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as Apixaban Impurity D, is a compound derived from apixaban, an oral anticoagulant that inhibits factor Xa. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C26H25N5O5
Molecular Weight: 487.52 g/mol
CAS Number: 1351611-14-7
Appearance: Off-white solid
Solubility: Freely soluble in acetonitrile
Storage Conditions: Store at 2-8°C
This compound functions primarily as an inhibitor of factor Xa. This inhibition is crucial in the coagulation cascade, where factor Xa plays a pivotal role in converting prothrombin to thrombin. By inhibiting this enzyme, the compound effectively reduces thrombin generation and subsequent fibrin formation, leading to anticoagulant effects.
Anticoagulant Activity
Research indicates that this compound exhibits significant potency against factor Xa compared to other compounds in its class. In a study published in the Journal of Medicinal Chemistry, it was noted that the compound retains excellent binding affinity and selectivity for factor Xa while demonstrating improved pharmacokinetic properties relative to its predecessors .
Pharmacokinetics
The pharmacokinetic profile of N-formyl-1-(4-methoxyphenyl)-7-oxo has been characterized by favorable absorption and distribution characteristics. Studies have shown that modifications in its chemical structure enhance its bioavailability and metabolic stability .
Study 1: Efficacy in Animal Models
In a series of animal studies assessing the anticoagulant efficacy of apixaban-related compounds, N-formyl-1-(4-methoxyphenyl)-7-oxo was administered via oral gavage. The results indicated a significant reduction in thrombus formation in models of venous thrombosis compared to controls . The area under the curve (AUC) for plasma concentrations demonstrated adequate exposure levels that correlate with effective anticoagulation .
Study 2: Structural Optimization
Further investigations into structural modifications revealed that the incorporation of the p-methoxyphenyl moiety contributed significantly to enhancing factor Xa binding affinity. This optimization process involved cyclization techniques that maintained the compound's efficacy while improving its pharmacological profile .
Comparative Analysis with Other Compounds
| Compound Name | Factor Xa Inhibition Potency | Oral Bioavailability | Molecular Weight |
|---|---|---|---|
| Apixaban | High | ~50% | 459.54 g/mol |
| N-formyl-D | Higher | Improved | 487.52 g/mol |
| Razaxaban | Moderate | ~40% | 471.56 g/mol |
Scientific Research Applications
Pharmacological Applications
-
Anticoagulant Activity
- The primary application of N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is its role as an anticoagulant . It functions by inhibiting factor Xa in the coagulation cascade, thereby preventing thrombus formation. This property is particularly useful in:
- Venous Thromboembolism (VTE) Prevention : It is indicated for the prevention of VTE in patients undergoing major orthopedic surgeries such as total hip or knee replacements.
- Atrial Fibrillation Management : It aids in reducing the risk of stroke in patients with non-valvular atrial fibrillation.
- The primary application of N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is its role as an anticoagulant . It functions by inhibiting factor Xa in the coagulation cascade, thereby preventing thrombus formation. This property is particularly useful in:
-
Potential in Treating Thromboembolic Disorders
- The compound has been studied for its efficacy in treating various thromboembolic disorders including myocardial infarction and stroke. Its mechanism of action allows it to be effective against conditions that require rapid anticoagulation.
Recent studies have highlighted the effectiveness of N-formyl derivatives in various clinical settings. Here are some notable findings:
-
Clinical Trials
- Clinical trials involving Apixaban derivatives have demonstrated significant reductions in thromboembolic events compared to traditional anticoagulants. The N-formyl derivative shows promise due to its enhanced bioavailability and selectivity for factor Xa inhibition.
-
Comparative Studies
- Comparative studies have shown that compounds similar to N-formyl-1-(4-methoxyphenyl)-7-oxo exhibit lower incidences of bleeding complications compared to older anticoagulants such as warfarin. This is attributed to their targeted mechanism of action and shorter half-lives.
-
Mechanistic Insights
- Mechanistic studies indicate that this compound binds effectively to the active site of factor Xa, leading to a potent inhibition of its enzymatic activity. This specificity reduces off-target effects that are common with non-selective anticoagulants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural or functional similarities with the N-formyl impurity:
Pharmacological and Physicochemical Comparisons
(a) Factor Xa Inhibition Activity
- Apixaban exhibits potent inhibition (Ki = 0.08 nM) due to optimal hydrogen bonding with Factor Xa’s active site .
- N-formyl impurity and methylester impurity show negligible activity (>10,000-fold lower potency) due to steric hindrance from the formyl/methyl groups .
(b) Solubility and Bioavailability
- ABN-Acid : Poor aqueous solubility (0.02 mg/mL at pH 7.4) due to ionization of the carboxylic acid group .
- N-formyl impurity : Enhanced lipophilicity (logP = 2.1) compared to apixaban (logP = 1.8), reducing renal clearance .
- Ethyl ester derivative : Higher solubility in DMSO (>50 mg/mL) but unstable under acidic conditions .
Research Findings and Clinical Implications
Preparation Methods
Synthesis of the Pyrazolo[3,4-c]pyridine Core
- Step 1: Starting from appropriately substituted hydrazines and β-ketoesters or β-diketones, the pyrazole ring is formed by condensation.
- Step 2: Subsequent cyclization with pyridine derivatives or equivalents forms the fused pyrazolo[3,4-c]pyridine system.
- Step 3: Oxidation or selective functional group manipulation introduces the 7-oxo group.
Introduction of the 4-Methoxyphenyl Group
- This is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling) at the N-1 nitrogen of the pyrazolo-pyridine core.
- The methoxy substituent on the phenyl ring is typically introduced prior to coupling to avoid demethylation or side reactions.
Attachment of the 4-(2-oxopiperidin-1-yl)phenyl Substituent
- The 6-position substitution is introduced by a similar cross-coupling strategy or nucleophilic substitution, using a 4-bromophenyl or 4-iodophenyl intermediate bearing the 2-oxopiperidin-1-yl group.
- The piperidinone moiety is usually synthesized separately and then coupled, ensuring the ketone functionality remains intact.
Formylation to Obtain the N-formyl Carboxamide
- The carboxamide group at position 3 is converted to the N-formyl derivative by treatment with formylating agents such as formic acid derivatives (e.g., formic acid, ethyl formate) or formyl chloride under controlled conditions.
- Careful control of temperature and reaction time is critical to avoid over-formylation or decomposition.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester, reflux in ethanol | 70-85 | Requires anhydrous conditions |
| 2 | Cyclization to pyrazolo-pyridine | Acid catalysis, elevated temperature | 65-80 | Use of polyphosphoric acid (PPA) common |
| 3 | N-1 Arylation (4-methoxyphenyl) | Pd-catalyst, base, inert atmosphere | 75-90 | Pd2(dba)3 or Pd(OAc)2 with ligands |
| 4 | 6-Position arylation | Suzuki coupling with boronic acid derivative | 70-88 | Requires aqueous-organic solvent mix |
| 5 | N-formylation of carboxamide | Formic acid derivative, mild heating | 60-75 | Reaction monitored by TLC or HPLC |
Purification and Characterization
- Purification: Typically achieved by recrystallization from suitable solvents (e.g., methanol, chloroform) or preparative HPLC.
- Characterization: Confirmed by NMR (1H, 13C), MS, IR spectroscopy, and elemental analysis.
- Physical Form: White to off-white solid with predicted density ~1.41 g/cm³ and pKa ~7.65.
Research Findings and Optimization Notes
- The synthetic route is sensitive to moisture and requires inert atmosphere techniques to prevent hydrolysis, especially during formylation.
- Use of palladium catalysts with bulky phosphine ligands enhances selectivity and yield in the arylation steps.
- The 2-oxopiperidin-1-yl substituent is prone to keto-enol tautomerism; reaction conditions are optimized to maintain the keto form.
- Scale-up requires careful control of temperature and reagent addition rates to minimize side products.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Core Formation | Condensation of hydrazines with β-ketoesters |
| N-1 Substitution | Pd-catalyzed N-arylation with 4-methoxyphenyl |
| 6-Position Substitution | Suzuki coupling with 4-(2-oxopiperidin-1-yl)phenyl boronic acid |
| Formylation | Mild treatment with formic acid derivatives |
| Typical Yields | 60-90% per step |
| Purification | Recrystallization, preparative HPLC |
| Characterization Techniques | NMR, MS, IR, Elemental Analysis |
Q & A
Q. What are the key synthetic pathways for synthesizing apixaban?
Apixaban is synthesized via a multi-step process involving cyclization and optimization of the carboxamido linker. A critical step involves the reaction of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid with formylating agents in a THF/water solvent system (1:1 ratio) to introduce the N-formyl group . Cyclization of the carboxamido linker to a tetrahydropyrazolopyridinone scaffold was pivotal in enhancing metabolic stability by eliminating hydrolysis-prone aniline intermediates .
Q. How is structural integrity confirmed post-synthesis?
Structural validation employs:
Q. What pharmacological target does apixaban inhibit, and how is potency measured?
Apixaban selectively inhibits blood coagulation Factor Xa (FXa), a serine protease critical in thrombin generation. In vitro potency is quantified via:
- Enzyme inhibition assays : IC₅₀ values (≤ 1 nM for FXa) using chromogenic substrates .
- Selectivity panels : Testing against related proteases (e.g., thrombin, trypsin) to confirm >10,000-fold selectivity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent ratios, catalysts) to maximize yield .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in diazomethane-related steps .
- Purification Strategies : Use reverse-phase HPLC (e.g., Chromolith® columns) to isolate high-purity apixaban from regioisomers .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (Cmax, AUC) with anticoagulant effects (anti-FXa activity) .
- Ex Vivo Models : Perfusion chambers simulate thrombus formation under physiological shear stress to validate efficacy .
- Species-Specific Metabolism Studies : Identify interspecies differences in cytochrome P450 (CYP3A4/5) metabolism affecting bioavailability .
Q. How is apixaban’s selectivity over other serine proteases engineered?
- Structure-Activity Relationship (SAR) Studies :
- P1 Optimization : The 4-methoxyphenyl group balances FXa affinity and metabolic stability .
- P4 Heterocycle Replacement : Neutral piperidinone substituents reduce off-target interactions .
Q. What computational methods predict apixaban’s binding affinity and off-target risks?
- Molecular Docking : Simulate apixaban-FXa interactions (e.g., hydrogen bonds with Gly218, π-stacking with Tyr99) .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects, conformational flexibility) .
- Machine Learning : Train models on FXa inhibitor datasets to prioritize analogs with improved selectivity .
Q. How do formulation adjustments impact apixaban’s pharmacokinetics?
- Caco-2 Permeability Assays : Evaluate intestinal absorption and efflux transporter (P-gp) interactions .
- Prodrug Strategies : Modify solubility via ester prodrugs (e.g., ethoxycarbonyl derivatives) while maintaining bioavailability .
- Drug-Drug Interaction Studies : Co-administration with CYP3A4/P-gp inhibitors (e.g., ketoconazole) quantifies exposure risks .
Data Contradictions and Validation
Q. How to reconcile conflicting reports on metabolic stability?
Q. Why do in vitro selectivity profiles sometimes fail to translate in vivo?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
